Cas no 93387-82-7 (Hydrazine, (3-iodophenyl)-, monohydrochloride)
Hydrazine, (3-iodophenyl)-, monohydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Hydrazine, (3-iodophenyl)-, monohydrochloride
- (3-Iodophenyl)hydrazine monohydrochloride
- G61977
- SCHEMBL3757214
- 93387-82-7
- 3-Iodophenylhydrazine hydrochloride
- (3-iodophenyl)hydrazine hydrochloride
- DB-145833
-
- MDL: MFCD03094702
- Inchi: InChI=1S/C6H7IN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H
- InChI Key: BOMBFECOZPIPOX-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)I)NN.Cl
Computed Properties
- Exact Mass: 269.94207g/mol
- Monoisotopic Mass: 269.94207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
Hydrazine, (3-iodophenyl)-, monohydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1055619-1g |
(3-Iodophenyl)hydrazine hydrochloride |
93387-82-7 | 95% | 1g |
$650 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944116-100mg |
(3-Iodophenyl)hydrazine hydrochloride |
93387-82-7 | 98% | 100mg |
¥225.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944116-250mg |
(3-Iodophenyl)hydrazine hydrochloride |
93387-82-7 | 98% | 250mg |
¥381.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944116-1g |
(3-Iodophenyl)hydrazine hydrochloride |
93387-82-7 | 98% | 1g |
¥1115.00 | 2024-04-24 | |
| 1PlusChem | 1P021NLM-100mg |
(3-Iodophenyl)hydrazine hydrochloride |
93387-82-7 | 98% | 100mg |
$47.00 | 2024-04-20 | |
| 1PlusChem | 1P021NLM-250mg |
(3-Iodophenyl)hydrazine hydrochloride |
93387-82-7 | 98% | 250mg |
$66.00 | 2024-04-20 | |
| 1PlusChem | 1P021NLM-1g |
(3-Iodophenyl)hydrazine hydrochloride |
93387-82-7 | 98% | 1g |
$143.00 | 2024-04-20 | |
| 1PlusChem | 1P021NLM-5g |
(3-Iodophenyl)hydrazine hydrochloride |
93387-82-7 | 98% | 5g |
$363.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1055619-5g |
(3-iodophenyl)hydrazine hydrochloride |
93387-82-7 | 95% | 5g |
$370 | 2025-02-19 | |
| Apollo Scientific | OR9706-250mg |
3-Iodophenylhydrazine hydrochloride |
93387-82-7 | 250mg |
£94.00 | 2025-02-20 |
Hydrazine, (3-iodophenyl)-, monohydrochloride Suppliers
Hydrazine, (3-iodophenyl)-, monohydrochloride Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Hydrazine, (3-iodophenyl)-, monohydrochloride
Hydrazine, (3-iodophenyl)-, monohydrochloride: A Comprehensive Overview
Hydrazine, (3-iodophenyl)-, monohydrochloride, identified by its CAS number 93387-82-7, is a significant compound in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both hydrazine and iodophenyl groups in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound's structure consists of a phenyl ring substituted with an iodine atom at the 3-position and a hydrazine moiety linked through a monohydrochloride salt form. This specific arrangement enhances its utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, which is widely employed in the construction of complex organic molecules. The iodophenyl group serves as an excellent leaving group, facilitating the introduction of various aryl radicals into the molecular framework.
In recent years, Hydrazine, (3-iodophenyl)-, monohydrochloride has been explored for its role in the development of novel therapeutic agents. Its reactivity with different heterocyclic compounds has led to the synthesis of several derivatives that exhibit promising biological activities. For instance, researchers have investigated its potential in generating compounds with anti-inflammatory and anticancer properties. The hydrazine moiety is particularly noteworthy for its ability to form stable complexes with transition metals, which can be leveraged in catalytic processes and drug delivery systems.
One of the most intriguing aspects of this compound is its application in medicinal chemistry as a building block for more complex molecules. The (3-iodophenyl) group allows for further functionalization through palladium-catalyzed reactions, enabling the creation of diverse pharmacophores. This flexibility has made Hydrazine, (3-iodophenyl)-, monohydrochloride a staple in synthetic laboratories aiming to develop new drugs targeting various diseases.
The compound's stability under different conditions also makes it an attractive candidate for industrial applications. Its ability to withstand moderate temperatures and pH variations ensures that it can be stored and handled efficiently without significant degradation. This stability is crucial for maintaining the integrity of pharmaceutical intermediates during large-scale synthesis.
Recent advancements in computational chemistry have further enhanced our understanding of Hydrazine, (3-iodophenyl)-, monohydrochloride's reactivity. Molecular modeling studies have revealed insights into how the compound interacts with biological targets, providing a foundation for rational drug design. These studies have highlighted the importance of optimizing reaction conditions to maximize yield and minimize byproduct formation.
The pharmaceutical industry has also shown interest in Hydrazine, (3-iodophenyl)-, monohydrochloride due to its potential as a prodrug or a precursor for active pharmaceutical ingredients (APIs). Its structural features allow it to be incorporated into drug molecules designed for specific therapeutic effects. For example, derivatives of this compound have been investigated for their ability to enhance drug bioavailability or target specific tissues within the body.
In conclusion, Hydrazine, (3-iodophenyl)-, monohydrochloride (CAS no. 93387-82-7) is a versatile and valuable compound with significant implications in pharmaceutical research and development. Its unique structural features and reactivity make it an essential tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its role in advancing drug discovery is likely to expand further.
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